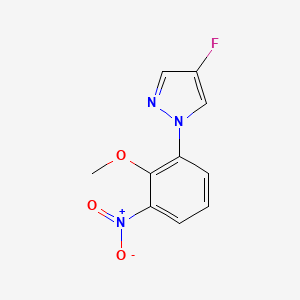

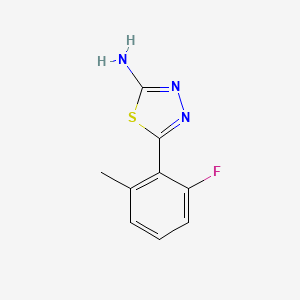

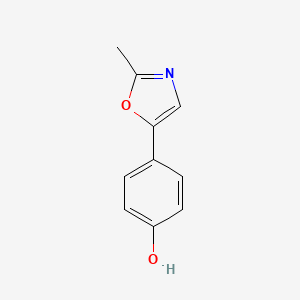

4-Fluoro-1-(2-methoxy-3-nitrophenyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MFCD32702037 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its strong photoluminescent properties, which make it useful in various biomedical applications, including cancer treatment. The compound’s ability to chelate copper ions and its impact on reactive oxygen species production are among its notable characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of MFCD32702037 involves several synthetic routes. One common method includes the use of polylactide nano-microspheres, which are prepared by adding a poor solvent to a poly (L-lactide) and poly (D-lactide) blend solution. The process parameters, such as concentration and the ratio of the blend solution to the poor solvent, significantly affect the particle size and crystallinity of the resulting microspheres .

Industrial Production Methods: Industrial production methods for MFCD32702037 often involve large-scale emulsification solvent volatilization, spray drying, and electrospraying. These methods are chosen for their efficiency in producing uniform and high-quality microspheres. The crystallinity and thermal properties of the product are enhanced through careful control of the process parameters .

Chemical Reactions Analysis

Types of Reactions: MFCD32702037 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32702037 include boron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The reaction conditions are typically mild and functional group tolerant, making it suitable for various applications .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the use of boron reagents in Suzuki–Miyaura coupling results in the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic molecules .

Scientific Research Applications

MFCD32702037 has a wide range of scientific research applications. In chemistry, it is used for its photoluminescent properties, which are valuable in developing new materials and sensors. In biology and medicine, the compound’s ability to chelate copper ions and generate reactive oxygen species makes it a potential candidate for cancer treatment. It has been shown to inhibit the growth of colorectal cancer cells by inducing DNA damage and cell cycle arrest . Additionally, MFCD32702037 is used in industry for its role in producing high-quality polylactide nano-microspheres, which have applications in drug delivery and textile manufacturing .

Mechanism of Action

The mechanism of action of MFCD32702037 involves its interaction with copper ions, leading to the generation of reactive oxygen species. This process results in DNA damage and cell cycle arrest, ultimately inhibiting cancer cell growth. The compound’s ability to chelate copper ions also reduces the activity of copper/zinc-superoxide dismutase and glutathione, further enhancing its anticancer effects .

Comparison with Similar Compounds

MFCD32702037 can be compared with other compounds that have similar photoluminescent properties and applications in cancer treatment. For instance, compounds like nintedanib and paclitaxel also exhibit significant anticancer properties through different mechanisms of action. Nintedanib inhibits fibroblast proliferation and migration, while paclitaxel stabilizes microtubules and induces apoptosis . The uniqueness of MFCD32702037 lies in its dual ability to chelate copper ions and generate reactive oxygen species, making it a versatile compound for various applications.

List of Similar Compounds:- Nintedanib

- Paclitaxel

- Other polylactide-based compounds

By understanding the properties, preparation methods, chemical reactions, and applications of MFCD32702037, researchers can further explore its potential in various scientific fields and develop new applications for this versatile compound.

Properties

Molecular Formula |

C10H8FN3O3 |

|---|---|

Molecular Weight |

237.19 g/mol |

IUPAC Name |

4-fluoro-1-(2-methoxy-3-nitrophenyl)pyrazole |

InChI |

InChI=1S/C10H8FN3O3/c1-17-10-8(13-6-7(11)5-12-13)3-2-4-9(10)14(15)16/h2-6H,1H3 |

InChI Key |

DPJRQTQWBBQJOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])N2C=C(C=N2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)

![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)

![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)